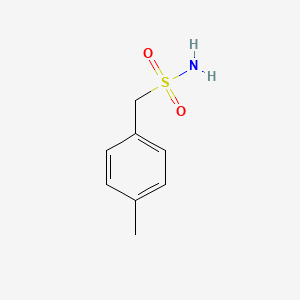

(4-Methylphenyl)methanesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMSWUZCYBDABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599022 | |

| Record name | 1-(4-Methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64732-34-9 | |

| Record name | 1-(4-Methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylphenyl Methanesulfonamide and Its Analogues

Classical Synthetic Routes

Traditional methods for the synthesis of sulfonamides have been well-established and are still widely used due to their reliability and simplicity. These routes often involve direct reactions of primary amines with sulfonyl chlorides or multi-step sequences to build the desired molecular framework.

Reaction of Substituted Anilines with Methanesulfonyl Chloride

A primary and straightforward method for synthesizing N-aryl methanesulfonamides involves the direct reaction of a substituted aniline (B41778) with methanesulfonyl chloride. google.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. Common bases include pyridine (B92270), triethylamine, or even an excess of the aniline starting material. The choice of solvent can vary, with dichloromethane (B109758) and nitroalkanes being effective options. google.comprepchem.com For instance, the reaction of an amine with methanesulfonyl chloride in a nitroalkane diluent allows for the precipitation of the amine hydrochloride salt, which can be easily separated by filtration at a moderately elevated temperature. google.com

This method's versatility is demonstrated by its application in the synthesis of various amino acid arylamides. N-Cbz-protected amino acids react with a range of aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane to produce the corresponding arylamides in high yields and without significant racemization. organic-chemistry.org

Multi-Step Synthesis from Precursors: Nucleophilic Substitution, Reduction, and Methanesulfonylation

More complex analogs of (4-Methylphenyl)methanesulfonamide can be assembled through multi-step synthetic sequences. utdallas.eduresearchgate.net These routes offer greater control over the final structure and allow for the introduction of various functional groups. A common strategy involves a sequence of nucleophilic substitution, reduction of a nitro group, and finally, methanesulfonylation.

An example of a multi-step synthesis could involve the initial reaction of an activated aromatic halide with a nitrogen nucleophile, followed by subsequent functional group manipulations to arrive at the desired substituted aniline before the final sulfonylation step. nih.gov This step-wise approach allows for the construction of a diverse library of sulfonamide derivatives. researchgate.net

Reduction of Nitro-Substituted Methanesulfonamides

An alternative synthetic strategy involves the introduction of the methanesulfonyl group at an earlier stage, followed by the reduction of a nitro group on the aromatic ring. This method is particularly advantageous when the corresponding nitro-substituted aniline is commercially available or easily synthesized.

A common and effective reducing agent for this transformation is hydrazine (B178648) hydrate (B1144303). niscpr.res.ingoogle.comgoogle.com The reduction of aromatic nitro compounds to the corresponding primary amines using hydrazine hydrate can be carried out under various conditions, often in the presence of a catalyst. niscpr.res.ingoogle.com For example, the reduction can be performed under moderate nitrogen pressure at elevated temperatures. niscpr.res.in Catalysts such as palladium on carbon (Pd/C) are frequently employed to facilitate this reaction, offering high selectivity and good yields. nih.govorganic-chemistry.org A key advantage of using hydrazine hydrate with a Pd/C catalyst is the ability to selectively reduce the nitro group without affecting other sensitive functional groups, such as halogens, that may be present on the aromatic ring. nih.govorganic-chemistry.org

The reaction conditions can be tuned to achieve the desired outcome. For instance, using microwave irradiation at elevated temperatures and pressures can lead to the dehalogenation of the product if desired. organic-chemistry.org The choice of solvent, such as methanol, can also influence the reaction's efficiency. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Nitro-N-methylphenyl methanesulfonamide (B31651) | Hydrazine Hydrate, NaOH, Water, 70°C | 4-Amino-N-methylphenyl methanesulfonamide | 92 | google.com |

| 4-Nitro-N-methylphenyl methanesulfonamide | Hydrazine Hydrate, Ra-Ni, Isopropanol, 60°C | 4-Amino-N-methylphenyl methanesulfonamide | 97.1 | google.com |

| Halogenated nitroarenes | Hydrazine Hydrate, Pd/C, Methanol, Reflux | Halogenated anilines | Good | nih.govorganic-chemistry.org |

Advanced and Catalytic Synthetic Approaches

To improve efficiency, selectivity, and substrate scope, more advanced synthetic methods, particularly those employing transition metal catalysis, have been developed for the synthesis of sulfonamides and their precursors.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, allows for the introduction of an alkyne moiety into the molecular structure. organic-chemistry.org This is particularly relevant for the synthesis of analogs of this compound that incorporate an alkyne group, which can serve as a versatile handle for further functionalization.

The reaction conditions for the Sonogashira coupling have been extensively studied and optimized. While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that are more tolerant to air and moisture. organic-chemistry.org Recent advancements include the use of novel ligands and catalyst systems to improve the reaction's efficiency and expand its substrate scope. For example, arylsulfonium salts have been successfully employed as cross-coupling partners in the Sonogashira reaction. nih.govresearchgate.net

The integration of an alkyne into a molecule containing a sulfonamide group can be achieved by coupling a terminal alkyne with an appropriately substituted aryl halide that already bears the sulfonamide functionality. This approach provides a direct route to complex sulfonamide derivatives that would be challenging to synthesize using classical methods.

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| Aryl Iodide | Phenylacetylene | CuI, L-Methionine, DMSO | Internal Alkyne | Excellent | nih.gov |

| Aryl Iodide | Terminal Alkyne | Pd(PhCN)2Cl2/P(t-Bu)3, Room Temp | Internal Alkyne | Good | organic-chemistry.org |

| Triarylsulfonium triflate | Terminal Alkyne | Pd- and Cu-cocatalysis, Room Temp | Arylalkyne | up to >99 | nih.gov |

Copper-Catalyzed Coupling-Cyclization Reactions in Heterocyclic Synthesis

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a cornerstone in the synthesis of N-arylated compounds, including analogues of this compound. nih.govmdpi.com These methods are instrumental in forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are critical for assembling complex heterocyclic structures. nih.govorganic-chemistry.org The efficiency of these reactions has been significantly enhanced through the development of new copper sources, ligands, and additives, allowing for milder and more sustainable reaction conditions. mdpi.com

A significant application of this methodology involves the intramolecular N-vinylation of sulfonamides. Research has demonstrated that with a catalyst system of copper(I) iodide (CuI) and a suitable ligand like N,N'-dimethylethylenediamine, the intramolecular C-N coupling between a sulfonamide group and a vinyl halide can be achieved efficiently. acs.orgnih.gov This strategy has been successfully used to synthesize a variety of 5-, 6-, 7-, and 8-membered heterocyclic enamines, which are valuable intermediates for further transformations. acs.orgnih.gov

Furthermore, copper catalysis is effective in the synthesis of N-sulfonyl-1,2,3-triazoles from sulfonyl azides and terminal alkynes. By controlling the reaction conditions, such as using CuI as the catalyst in the presence of a mild base like 2,6-lutidine at low temperatures (0°C), the selective formation of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles can be achieved in good to excellent yields. elsevierpure.com This method prevents the formation of unwanted ketenimine byproducts. elsevierpure.com The versatility of copper catalysis makes it a powerful tool for incorporating sulfonamide moieties into diverse heterocyclic frameworks.

Table 1: Examples of Copper-Catalyzed Reactions for Heterocycle Synthesis from Sulfonamide Analogues

| Reaction Type | Substrate Analogue | Catalyst/Ligand | Base/Solvent | Temperature | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Intramolecular N-Vinylation | Vinyl halide-tethered sulfonamide | CuI / N,N'-dimethylethylenediamine | Cs₂CO₃ / Dioxane | 100 °C | Cyclic Enamine | Good to Excellent | acs.orgnih.gov |

| Azide-Alkyne Cycloaddition | Sulfonyl azide | CuI | 2,6-Lutidine / Chloroform (B151607) | 0 °C | N-Sulfonyltriazole | Good to Excellent | elsevierpure.com |

| Ullmann-type S-Arylation | Alkyl/Aryl Sulfenamide | CuI | Na₂CO₃ / DMSO | 110 °C | S-Aryl Sulfilimine | Broad Range | nih.gov |

General Palladium-Mediated Reaction Strategies for Indole (B1671886) Derivatives

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable for the N-arylation of nitrogen-containing heterocycles, including the synthesis of N-aryl indole derivatives. organic-chemistry.orgorganic-chemistry.org These reactions facilitate the formation of a C-N bond between an indole nitrogen and an aryl halide or triflate. The use of bulky, electron-rich phosphine (B1218219) ligands in conjunction with a palladium source like Pd₂(dba)₃ is crucial for achieving high efficiency and minimizing side reactions. organic-chemistry.org

Modern advancements have led to the development of multicomponent, one-pot syntheses of highly substituted indoles using a single palladium catalyst system. nih.gov These strategies can combine a Buchwald-Hartwig amination with other palladium-catalyzed processes, such as arene-alkene coupling, to rapidly build molecular complexity from simple, readily available starting materials. nih.gov For instance, a one-pot reaction of an aniline derivative, a ketone, and a vinyl halide can assemble a complex indole structure through sequential N-arylation, enamine condensation, and C-C bond formation. nih.gov

Another powerful strategy involves the palladium-catalyzed C-H activation of N-aryl amides, including N-tosyl (Ts) protected substrates, followed by coupling with alkynes to construct the indole skeleton. researchgate.netmdpi.com This approach forges the heterocyclic ring by creating a new C-C bond at an activated C-H position ortho to the sulfonamide group. The reaction demonstrates broad substrate scope and provides good to excellent yields of the desired indole products. mdpi.com These palladium-mediated methods offer a versatile and powerful platform for accessing a wide array of indole derivatives from sulfonamide-containing precursors. acs.orgnih.gov

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation to organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity. nih.govnih.gov

In the context of synthesizing sulfonamide analogues and related heterocycles, microwave-assisted organic synthesis (MAOS) has proven to be particularly effective. For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be completed in just 10 minutes under microwave irradiation at 160°C, without the need for a catalyst. organic-chemistry.org Conventional methods for similar transformations can require many hours of reflux. nih.gov Similarly, the synthesis of phenothiazine-substituted imidazole (B134444) derivatives under microwave irradiation was achieved in 10-12 minutes, yielding 84-88% product, whereas conventional heating required 370-390 minutes for lower yields of 70-80%. researchgate.net

Microwave-assisted protocols are not limited to heterocycle formation. The condensation of aldehydes with sulfinamide derivatives to form N-sulfinyl-imines, a related class of compounds, can be accomplished in as little as 10 minutes with excellent yields using microwave heating. organic-chemistry.org The volumetric and rapid heating provided by microwaves ensures uniform energy distribution, which can minimize the formation of side products and lead to cleaner reaction profiles. nih.gov This efficiency makes MAOS an attractive, green-chemistry approach for the synthesis of this compound and its analogues.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Phenothiazine Imidazoles | Conventional Heating | 370 - 390 min | 70 - 80% | researchgate.net |

| Microwave Irradiation | 10 - 12 min | 84 - 88% | ||

| 1,2,4-Triazole Derivatives | Conventional Heating | 9 - 19 hours | Not Specified | nih.gov |

| Microwave Irradiation | 31 - 68 seconds | Extraordinary | ||

| N-(tert-Butylsulfinyl)imines | Conventional Heating (70 °C) | Comparable to MW for aldimines | Good | organic-chemistry.org |

| Microwave Irradiation | 10 min (aldimines) / 1 hr (ketimines) | Excellent |

Industrial Scale-Up and Optimization of Synthesis Parameters

The transition from laboratory-scale synthesis to industrial production necessitates a focus on cost-effectiveness, safety, efficiency, and environmental impact. For analogues of this compound, such as 4-amino-N-methylphenyl methane (B114726) sulfonamide, process optimization is critical for commercial viability.

One documented industrial method involves the reduction of a nitro-group precursor, 4-nitro-N-methylphenyl methane sulfonamide. A common laboratory and older industrial method for this transformation utilizes catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). However, this approach has significant drawbacks on an industrial scale. Palladium catalysts are expensive, prone to poisoning and deactivation, and their regeneration is difficult. Furthermore, the process often requires high purity of the starting material, and the catalyst consumption can be high, leading to elevated production costs and challenges in recovering the catalyst from the mother liquor.

An optimized industrial process has been developed that replaces the costly and sensitive Pd/C catalyst with hydrazine hydrate as the reducing agent in an aqueous sodium hydroxide (B78521) solution. This improved method offers several advantages for large-scale production. The product yield is substantially increased to over 92%, and the resulting product has high chemical purity. The use of hydrazine hydrate significantly decreases the preparation cost. Additionally, this process simplifies the recovery and recycling of the mother liquor, making it more environmentally friendly and economically feasible for industrial application.

Table 3: Comparison of Synthetic Parameters for Industrial Production of a Sulfonamide Analogue

| Parameter | Previous Method | Optimized Industrial Method |

|---|---|---|

| Reducing Agent / Catalyst | Pd/C (Palladium on Carbon) | Hydrazine Hydrate |

| Reported Yield | ~89% (as hydrochloride salt) | >92% |

| Cost | High (due to precious metal catalyst) | Lower |

| Catalyst Issues | Expensive, poisoning, deactivation, difficult to regenerate | N/A |

| Mother Liquor Recovery | Inconvenient | Convenient |

| Suitability for Industrial Scale | Less Suitable | Suitable |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis is a cornerstone in the characterization of organic compounds. For this compound, a comprehensive analysis of its NMR and vibrational spectra provides unequivocal evidence for its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. By analyzing the chemical shifts of ¹H and ¹³C nuclei, one can deduce the connectivity and structural features of a molecule.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of N-p-Tolylmethanesulfonamide, another name for this compound, reveals distinct signals corresponding to the different types of protons in the molecule. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons of the p-tolyl group typically appear as a complex multiplet or as distinct doublets. One study reports the aromatic protons as a singlet at 7.15 ppm. rsc.org The proton attached to the nitrogen atom (N-H) of the sulfonamide group is often observed as a broad singlet, with one report placing this signal around 7.00 ppm. rsc.org

The methyl group attached to the benzene (B151609) ring (p-tolyl methyl) gives rise to a singlet, with a reported chemical shift of approximately 2.33 ppm. rsc.org The methyl group attached to the sulfonyl group (methanesulfonyl methyl) also appears as a singlet, typically found further downfield due to the electron-withdrawing nature of the sulfonyl group, with a reported value of 2.98 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) can exhibit a wide range of chemical shifts, often appearing as a singlet between 8.78 and 10.15 ppm in some sulfonamide derivatives. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Aromatic Protons | 7.15 (s, 4H) |

| N-H Proton | 7.00 (s, 1H) |

| Methanesulfonyl Methyl Protons | 2.98 (s, 3H) |

| p-Tolyl Methyl Protons | 2.33 (s, 3H) |

Data sourced from a study on N-p-Tolylmethanesulfonamide. rsc.org

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For N-p-Tolylmethanesulfonamide in CDCl₃, the aromatic carbons exhibit signals in the downfield region. The carbon atom attached to the nitrogen (C-N) is found at approximately 134.0 ppm, while the carbon bearing the methyl group (C-CH₃) is at 135.6 ppm. The other aromatic carbons appear at 130.2 ppm and 121.6 ppm. rsc.org

The carbon of the methanesulfonyl methyl group (SO₂-CH₃) is observed at around 38.9 ppm. rsc.org The carbon of the p-tolyl methyl group appears at a more upfield position, approximately 20.9 ppm. rsc.org The chemical shifts of aromatic carbons in sulfonamide derivatives generally appear in the region between 111.83 and 160.11 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Aromatic C-CH₃ | 135.6 |

| Aromatic C-N | 134.0 |

| Aromatic CH | 130.2, 121.6 |

| Methanesulfonyl Methyl Carbon | 38.9 |

| p-Tolyl Methyl Carbon | 20.9 |

Data sourced from a study on N-p-Tolylmethanesulfonamide. rsc.org

Influence of Substituents and Electronic Effects on Chemical Shifts

Substituents on the phenyl ring of sulfonamides can significantly influence the chemical shifts of both proton and carbon nuclei. The electron-donating or electron-withdrawing nature of these substituents alters the electron density around the nuclei, causing them to be more shielded (upfield shift) or deshielded (downfield shift). psu.edu

For instance, the presence of an electron-donating group like a methyl group (-CH₃) on the phenyl ring generally leads to an upfield shift of the aromatic proton signals compared to an unsubstituted phenyl ring. Conversely, electron-withdrawing groups would cause a downfield shift. The transmission of these substituent effects can occur through the sulfonyl (SO₂) and carbonyl (CO) groups. psu.edu Studies have shown that the transmission of substituent effects through the SO₂ group is more significant than through a CO group. psu.edu

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Complete Assignments of Fundamental Vibrations

No experimental or theoretical vibrational frequency data for this compound has been published. A complete assignment, which involves correlating specific molecular motions (stretching, bending, torsion) to observed peaks in Infrared (IR) and Raman spectra, requires either experimental spectra coupled with theoretical calculations or highly reliable, validated computational predictions.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for predicting the properties of molecules. However, no DFT studies specifically targeting this compound are available in the searched literature.

Molecular Geometry Optimization and Conformation

Information on the optimized bond lengths, bond angles, and dihedral angles for this compound, which would be determined through DFT calculations, has not been reported.

Prediction of Vibrational Frequencies and Spectra

While DFT methods are used to predict vibrational frequencies to aid in the assignment of experimental spectra, these calculations have not been published for the title compound.

Calculation of NMR Shielding Constants (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. There are no published studies reporting the calculated ¹H and ¹³C NMR shielding constants for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energies of these orbitals and the corresponding energy gap for this compound have not been reported in the scientific literature.

Molecular Structure, Conformation, and Spectroscopic Analysis

Spectroscopic and Computational Analysis

Ab initio quantum chemistry methods are powerful computational tools for predicting the molecular structure, stability, and electronic properties of chemical compounds from first principles, without reliance on experimental parameters. arxiv.org These methods, including Hartree-Fock (HF) theory and Density Functional Theory (DFT), solve the electronic Schrödinger equation to determine a molecule's properties. arxiv.orgntnu.no While specific ab initio studies focusing exclusively on (4-Methylphenyl)methanesulfonamide are not prominent in the surveyed literature, the well-established methodologies applied to structurally related sulfonamides provide a clear framework for how its conformational landscape and electronic character would be analyzed. fapesp.brresearchgate.net

Research on similar molecules, such as N-methylmethanesulfonamide and various phenylsulfonates, demonstrates that ab initio calculations are crucial for understanding rotational barriers, conformational preferences, and the electronic effects of substituents. acs.orgrsc.org For this compound, these methods would be employed to perform a full geometry optimization, locating the lowest energy conformation of the molecule. This involves calculating the molecular energy for different arrangements of the atoms, particularly concerning the rotation around the C-S and C-C single bonds, to identify the most stable structure.

Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. The results would be expected to be in close agreement with experimental data from techniques like X-ray crystallography, should such data be available. Illustrative examples of the types of geometric parameters that would be calculated for the optimized structure are presented in Table 1.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is an illustrative example based on standard bond lengths and angles and computational studies of related molecules. It does not represent experimentally verified data for this specific compound.

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length (Å) | S-O1 | 1.45 |

| Bond Length (Å) | S-N | 1.65 |

| Bond Length (Å) | S-C(methylene) | 1.80 |

| Bond Angle (°) | O-S-O | 120.0 |

| Bond Angle (°) | O-S-N | 106.0 |

| Dihedral Angle (°) | N-S-C-C(phenyl) | ~60-70 |

Beyond molecular geometry, ab initio methods provide deep insights into the electronic properties of the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular charge transfer, and the nature of chemical bonds within the molecule. This analysis provides a picture of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which helps in understanding the molecule's electronic stability. The calculated dipole moment and molecular electrostatic potential (MEP) map would further characterize the charge distribution and identify electron-rich and electron-deficient regions, which are crucial for predicting intermolecular interactions. fapesp.br

Table 2: Illustrative Calculated Electronic Properties for this compound This table is an illustrative example based on computational studies of related sulfonamides. It does not represent experimentally verified data for this specific compound.

| Property | Illustrative Value |

|---|---|

| HOMO Energy (eV) | -7.0 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.5 |

| Dipole Moment (Debye) | 4.5 |

Chemical Reactivity and Transformation Pathways

Fundamental Reaction Types

The chemical behavior of (4-Methylphenyl)methanesulfonamide can be categorized into several fundamental reaction types, including substitution, oxidation, and reduction reactions. These transformations can target the aromatic ring, the benzylic methyl group, or the sulfonamide functional group itself.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound, particularly when the aromatic ring is further activated by strongly electron-withdrawing groups. The methanesulfonyl group (-SO2CH3) is electron-withdrawing, which can activate the aryl ring towards nucleophilic attack. However, for a halogen atom on the aromatic ring to be displaced by a nucleophile, the presence of additional activating groups, such as a nitro group, is often necessary. nih.govmdpi.com The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

In a hypothetical scenario, a halogenated derivative of this compound could undergo nucleophilic substitution. The position of the halogen and the nature of the nucleophile would be critical in determining the reaction's feasibility and outcome. For instance, a fluorine atom is typically a better leaving group in SNAr reactions than other halogens. nih.gov

| Reaction Subtype | General Reactants | General Products | Key Mechanistic Feature |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated this compound, Nucleophile (e.g., amine, alkoxide) | Substituted this compound | Formation of a Meisenheimer intermediate or a concerted process |

This table is based on general principles of nucleophilic aromatic substitution and may not represent experimentally verified reactions of this compound.

The this compound molecule presents two primary sites for oxidation: the benzylic methyl group and the sulfur atom of the methanesulfonamide (B31651) group. The sulfonamide functional group is generally stable towards oxidation due to the sulfur atom already being in a high oxidation state (+6).

The methyl group attached to the phenyl ring, being a benzylic position, is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). Such a reaction would be expected to convert the methyl group into a carboxylic acid, yielding 4-(methanesulfonamido)benzoic acid.

While the sulfur in the methanesulfonamide is already in its highest oxidation state, related sulfur-containing compounds like sulfides can be readily oxidized. For instance, the oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. This is not directly applicable to this compound itself but is a key reaction in the broader context of organosulfur chemistry.

| Potential Oxidation Site | Oxidizing Agent | Expected Product |

| Benzylic Methyl Group | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Carboxylic Acid |

| Sulfonamide Sulfur | Generally resistant to further oxidation | No reaction |

This table outlines potential oxidation reactions based on the functional groups present in this compound.

Reduction reactions involving this compound can target a nitro group (if present as a substituent on the aromatic ring) or the sulfonyl group itself.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation that can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Fe/HCl). In a nitro-substituted derivative of this compound, the nitro group could be selectively reduced to an amino group while leaving the sulfonamide moiety intact.

The sulfonyl group of a sulfonamide is generally robust but can be reduced under specific conditions. For example, the sulfone group in β-acyl-β-sulfonyl enamines can be removed by hydrogenolysis with sodium amalgam in a mixture of THF and methanol. nih.gov This suggests that, under forcing reductive conditions, the C-S bond of the methanesulfonamide could potentially be cleaved.

| Functional Group | Reducing Agent/Method | Product |

| Aromatic Nitro Group | Catalytic Hydrogenation (H2/Pd-C), Fe/HCl | Aromatic Amine |

| Sulfonyl Group | Sodium Amalgam (Na/Hg) | Potential C-S bond cleavage |

This table summarizes potential reduction reactions for derivatives of this compound.

Mechanistic Investigations

Understanding the reaction mechanisms involving the methanesulfonamide moiety and related structures is crucial for predicting reactivity and designing synthetic pathways.

The methanesulfonamide group participates in several important reactions, including N-alkylation and hydrolysis, each with distinct mechanistic pathways.

N-Alkylation: The N-alkylation of sulfonamides with alcohols can be catalyzed by various transition metals, such as copper or manganese. ionike.comacs.org One prominent mechanism is the "borrowing hydrogen" or "hydrogen autotransfer" process. ionike.com This pathway involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. The captured hydrogen is then used to reduce the imine to the N-alkylated sulfonamide. acs.org An alternative mechanism involves the formation of a carbocation from the alcohol, which is then attacked by the nucleophilic sulfonamide nitrogen. ionike.com

Hydrolysis: The hydrolysis of sulfonamides is generally slow under neutral conditions but can be catalyzed by acid or base. nih.gov The stability of sulfonamides to hydrolysis is a key feature in their use as protecting groups for amines. youtube.com Under acidic conditions, the mechanism can involve protonation of the amide followed by the expulsion of a neutral amide and the formation of a sulfonyliminium ion. rsc.org In base-catalyzed hydrolysis, the mechanism can vary. For some sulfonamides, the reaction proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism involving the ionization of the sulfonamide N-H proton. rsc.org For cyclic sulfonamides, known as β-sultams, hydrolysis can be significantly faster than for their acyclic counterparts, with mechanisms involving a trigonal bipyramidal intermediate. researchgate.net

| Reaction | Catalyst/Conditions | Key Intermediate/Transition State | Mechanism |

| N-Alkylation | Transition Metal (e.g., Cu, Mn) | N-sulfonylimine | Borrowing Hydrogen |

| N-Alkylation | Lewis Acid | Carbocation | SN1-type |

| Acid-Catalyzed Hydrolysis | Acid | Sulfonyliminium ion | A-1 type |

| Base-Catalyzed Hydrolysis | Base | Anionic sulfonamide | E1cb or direct nucleophilic attack |

This table details the mechanistic pathways for key reactions of the methanesulfonamide moiety.

In the context of atmospheric chemistry, the degradation of volatile organic compounds is often initiated by reaction with radicals such as the hydroxyl radical (•OH). While this compound itself is not a major atmospheric component, studying its simpler analogue, methanesulfonamide (CH3SO2NH2), provides insight into potential atmospheric transformation pathways.

The gas-phase reaction between methanesulfonic acid (a related compound) and the hydroxyl radical has been shown to proceed via hydrogen atom transfer to produce CH3SO3• and H2O. rsc.org For methanesulfonamide, hydrogen abstraction can occur from either the methyl group or the amino group. The process of hydrogen abstraction by the •OH radical is a simple atom-transfer reaction where the O-H bond in the resulting water molecule is formed as the C-H or N-H bond is broken. mdpi.com The reactivity of the hydroxyl radical can be influenced by the solvent, with reactions being considerably slower in dipolar, aprotic solvents compared to aqueous solutions. researchgate.net This is attributed to the stabilization of a polarized transition state by hydrogen-bonding solvents. researchgate.net

Theoretical studies on the reaction of hydrofluorocarbons with •OH radicals, which serve as another analogue system, indicate that the barrier height for hydrogen abstraction is influenced by intramolecular hydrogen bonding in the transition state. These findings suggest that for this compound, hydrogen abstraction by atmospheric radicals would likely occur at the benzylic methyl group or the N-H bond, leading to the formation of radical intermediates that would undergo further atmospheric reactions.

Chemical Derivatization Strategies for Analytical Applications

Chemical derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes that may otherwise be challenging to analyze in their native form. For this compound, also known as p-toluenesulfonamide (p-TSA), derivatization is employed to improve its volatility for gas chromatography or to introduce a chromophore or fluorophore for enhanced detection in liquid chromatography and spectrometry.

Derivatization Reagents and Optimal Reaction Conditions

A variety of reagents can be used for the derivatization of sulfonamides, targeting the acidic proton of the sulfonamide group. The choice of reagent depends on the analytical technique to be employed.

One of the primary methods for the derivatization of p-toluenesulfonamide is alkylation. gcms.cz A prominent reagent for this purpose is pentafluorobenzyl bromide (PFBBr). gcms.czresearchgate.netnih.gov This reagent reacts with p-TSA to form a di-(pentafluorobenzyl) derivative, which is highly suitable for gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) due to the introduction of electrophoric pentafluorobenzyl groups. researchgate.netnih.govepa.gov The reaction is typically carried out in the presence of a phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate, in a basic aqueous solution. researchgate.netnih.gov

Another class of alkylating agents includes diazomethane and its derivatives, such as (trimethylsilyl)diazomethane. epa.govresearchgate.net Diazomethane is a well-known reagent for the methylation of acidic compounds, including sulfonamides. researchgate.net The generator for diazomethane can be N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). epa.govepa.gov The reaction with diazomethane converts the sulfonamide into its N-methyl derivative. researchgate.net

For high-performance liquid chromatography (HPLC) applications, derivatization is often aimed at introducing a UV-absorbing or fluorescent tag. Reagents like sodium dibenzyldithiocarbamate have been used for the derivatization of methanesulfonates, which could potentially be adapted for sulfonamides to enhance UV detection. nih.gov The reaction conditions for such a derivatization would typically involve optimizing pH, temperature, and reaction time to ensure complete conversion. google.com

The following interactive table summarizes some of the key derivatization reagents and their optimal reaction conditions for sulfonamides, including p-toluenesulfonamide.

| Derivatization Reagent | Target Analyte | Reaction Conditions | Derivative Formed | Analytical Technique |

|---|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | p-Toluenesulfonamide (p-TSA) | Aqueous potassium hydroxide (B78521) solution with tetrabutylammonium hydrogensulfate as a phase-transfer catalyst. researchgate.netnih.gov | Di-(pentafluorobenzyl)-p-toluenesulfonamide researchgate.net | GC-MS researchgate.netnih.gov |

| Diazomethane (from Diazald®) | Sulfonamides | Reaction in an ethereal solution. epa.govresearchgate.net | N-methyl derivative researchgate.net | GC-FID, GC-MS epa.gov |

| Sodium dibenzyldithiocarbamate | Methanesulfonates (potentially adaptable for sulfonamides) | Reaction in an aqueous solution with NaOH as a pH regulator. nih.gov | Derivative with enhanced UV absorption nih.gov | HPLC-UV nih.gov |

Stability of Derivatized Analytes

The stability of the derivatized analyte is a critical factor for the reproducibility and accuracy of an analytical method. researchgate.net The stability of the di-(pentafluorobenzyl) derivative of p-TSA has been investigated and found to be sufficient for routine analysis. Studies have shown that this derivative is stable for at least 5 days when stored at room temperature and for 15 days when stored at -20°C. researchgate.net

Derivatives formed by methylation with diazomethane are generally stable esters and ethers. researchgate.net However, the stability of any derivative can be influenced by the storage conditions, such as temperature, light exposure, and the presence of moisture. researchgate.net For instance, silylated derivatives are known to be susceptible to hydrolysis and require anhydrous conditions. researchgate.net

The stability of derivatized products for HPLC analysis, such as those formed with dithiocarbamates, has also been evaluated. For example, some derivatized products have shown good stability for up to 8 hours, which is adequate for typical automated HPLC runs. google.com

| Derivative | Storage Conditions | Reported Stability |

|---|---|---|

| Di-(pentafluorobenzyl)-p-toluenesulfonamide | Room Temperature | 5 days researchgate.net |

| Di-(pentafluorobenzyl)-p-toluenesulfonamide | -20°C | 15 days researchgate.net |

| Dithiocarbamate derivatives | Not specified | 8 hours google.com |

Applications in Chromatographic and Spectrometric Analysis

Derivatization of this compound has been successfully applied in various analytical methods for its detection and quantification in different matrices.

In the field of gas chromatography, the derivatization of p-TSA with PFBBr allows for its sensitive detection by GC-MS. researchgate.netnih.gov This method has been validated for the confirmation of p-TSA residues in edible fish tissue at concentrations as low as 20 ppb. researchgate.netnih.gov The di-(pentafluorobenzyl) derivative exhibits good chromatographic properties and produces a characteristic mass spectrum, enabling confident identification and quantification. researchgate.net

Methylation using diazomethane is a well-established technique to improve the gas chromatographic analysis of polar compounds like sulfonamides by increasing their volatility and reducing peak tailing. epa.govresearchgate.net The resulting N-methyl derivatives can be analyzed by GC with flame ionization detection (FID) or mass spectrometry. epa.gov

For HPLC analysis, derivatization is employed to overcome the challenge of poor UV absorbance of some sulfonamides. google.com By introducing a chromophoric group, the sensitivity of HPLC with UV detection can be significantly enhanced. nih.govgoogle.com A method using a dithiocarbamate derivatization reagent has been developed to generate a product with strong UV absorption, allowing for the determination of methanesulfonates by reversed-phase HPLC. google.comgoogle.com This approach could be adapted for the analysis of this compound in various samples.

The following table summarizes the applications of these derivatization strategies in different analytical contexts.

| Analytical Technique | Derivatization Reagent | Application | Matrix | Detection Limit |

|---|---|---|---|---|

| GC-MS | Pentafluorobenzyl bromide (PFBBr) | Confirmation of p-TSA residues researchgate.netnih.gov | Edible fish tissue researchgate.netnih.gov | 20 ppb researchgate.netnih.gov |

| GC-FID/GC-MS | Diazomethane | Analysis of sulfonamides epa.gov | General | Dependent on instrumentation and matrix |

| HPLC-UV | Sodium dibenzyldithiocarbamate (or other dithiocarbamates) | Quantitative analysis of methanesulfonates (adaptable for sulfonamides) nih.govgoogle.comgoogle.com | Pharmaceuticals nih.govgoogle.com | LOD of 0.01 μg/mL reported for a similar method google.com |

Based on a comprehensive search of available scientific literature and chemical databases, it has been determined that the single-crystal X-ray crystallographic data for the compound This compound (CAS No. 4284-47-3) is not publicly available.

The successful generation of the requested article, with its specific focus on solid-state chemistry, molecular conformation, dihedral angles, and supramolecular assembly, is entirely contingent upon the availability of a determined crystal structure. This foundational data, obtained through X-ray diffraction analysis, is required to accurately describe the precise three-dimensional arrangement of atoms and molecules in the solid state.

Without access to the crystallographic information file (CIF) or a published study detailing the crystal structure of this compound, it is impossible to provide a scientifically accurate and detailed analysis of the topics outlined in the user's request. Information regarding molecular conformation, torsion angles, hydrogen bonding networks, and π-aromatic interactions is derived directly from these experimental results.

Therefore, this article cannot be generated as the prerequisite scientific data does not appear to be in the public domain.

Solid State Chemistry and Crystal Engineering

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The Hirshfeld surface is defined as the isosurface where the contribution of the promolecule to the procrystal electron density is exactly 0.5.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of intermolecular contacts emerges. The d_norm index is calculated from the distances of any surface point to the nearest nucleus inside the surface (d_i) and outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm map indicate close contacts, white areas represent contacts around the van der Waals separation, and blue areas signify longer contacts.

Furthermore, two-dimensional fingerprint plots can be generated from the Hirshfeld surface, which summarize the intermolecular contacts by plotting d_i against d_e. Each point on the plot represents a unique pair of (d_e, d_i) on the surface, and the density of these points reflects the prevalence of that particular type of contact.

These analyses underscore the importance of hydrogen bonding and other weak interactions in the supramolecular assembly of sulfonamide derivatives. The quantitative data derived from Hirshfeld surface analysis is crucial for understanding the structure-property relationships in these crystalline solids.

Table 1: Representative Intermolecular Contact Contributions for Sulfonamide Derivatives from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) in a related methanesulfonamide (B31651) iucr.org | Contribution (%) in a related benzenesulfonamide (B165840) iucr.org | Contribution (%) in a related cyano-benzenesulfonamide researchgate.net |

| H···H | 53.6 | 27.5 | 30.2 |

| C···H/H···C | 20.8 | 12.4 | 17.9 |

| O···H/H···O | 17.7 | 40.1 | 15.4 |

| N···H/H···N | 4.5 | 1.2 | 22.3 |

| C···C | 1.7 | 4.9 | 5.0 |

| O···C/C···O | 0.8 | 6.0 | 6.0 |

| N···C/C···N | 0.9 | - | 0.5 |

| O···O | - | 5.7 | 1.1 |

| N···N | - | - | 1.2 |

| S···H/H···S | - | - | 0.1 |

| S···O/O···S | - | 0.1 | 0.1 |

| S···C/C···S | - | 0.1 | - |

Note: The data presented is for structurally related compounds to illustrate the application of Hirshfeld analysis for this class of molecules.

Principles and Applications of Crystal Engineering

Crystal engineering is the rational design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. iqpc.com For organic molecules like (4-Methylphenyl)methanesulfonamide, this involves the control of molecular assembly in the crystalline state through non-covalent interactions such as hydrogen bonds, halogen bonds, π–π stacking, and van der Waals forces. The sulfonamide group is a particularly effective functional group in crystal engineering due to its strong hydrogen bond donor (N-H) and acceptor (S=O) sites.

Design and Construction of Crystalline Functional Materials

The principles of crystal engineering are widely applied in the pharmaceutical industry to develop crystalline functional materials with improved properties. iqpc.com Sulfonamides, known for their diverse pharmacological activities, are prime candidates for such modifications. nih.gov By systematically altering the crystal structure of an active pharmaceutical ingredient (API) like a sulfonamide derivative, it is possible to enhance its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. iqpc.com The formation of different polymorphs (different crystal structures of the same compound) or cocrystals (crystalline structures containing the API and a coformer in a stoichiometric ratio) are key strategies in this endeavor. google.com For instance, the creation of novel crystal forms of sulfonamide compounds can lead to new patents and improved therapeutic outcomes. google.com

Solid-State Synthesis and Reactivity Control within Crystal Lattices

Solid-state synthesis, where reactions are carried out between solids in the absence of a solvent, offers a greener alternative to conventional solution-based methods. These reactions are often initiated by mechanical grinding, heating, or exposure to vapor. For sulfonamides and related compounds, solid-phase synthesis strategies have been developed, particularly for creating libraries of compounds for screening purposes. diva-portal.org For example, a solid-phase synthesis of sulfonimidamide pseudopeptides has been reported, highlighting the feasibility of building complex molecules on a solid support. diva-portal.org This approach allows for easy purification by washing away excess reagents and by-products. diva-portal.org

Template-Directed Solid-State Reactions

Template-directed solid-state reactions utilize a crystalline template to control the stereochemistry and regiochemistry of a reaction. The template can be a molecule that cocrystallizes with the reactant or a surface that directs the alignment of reactant molecules. This technique allows for the synthesis of products that would be difficult to obtain through other methods. For a molecule like this compound, a potential application could involve using a chiral template to induce the formation of a chiral crystal form from an achiral molecule or to direct a reaction at a specific site on the molecule. The success of such an approach would depend on the ability to design a template that forms specific and strong interactions with the sulfonamide.

Self-Assembly Processes and Supramolecular Recognition in Cocrystals

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In the context of crystal engineering, this leads to the formation of well-defined crystal lattices. Supramolecular recognition, the specific binding of molecules to each other, is the driving force behind this process. The sulfonamide group, with its robust hydrogen bonding capabilities, is an excellent synthon for directing self-assembly.

Cocrystallization is a powerful manifestation of self-assembly and supramolecular recognition. By combining this compound with a suitable coformer (another molecule that can participate in non-covalent interactions), it is possible to form a cocrystal with tailored properties. The selection of a coformer is based on the principles of supramolecular synthons, predictable patterns of intermolecular interactions. For example, the N-H group of the sulfonamide could form a hydrogen bond with a carboxylic acid or a pyridine (B92270) group on a coformer molecule. These interactions can lead to the formation of new crystalline materials with potentially enhanced solubility or stability.

Molecular Assembly on Surfaces (e.g., Au(111))

The self-assembly of organic molecules on well-defined surfaces is a key area of nanoscience and technology. The Au(111) surface is a common substrate for such studies due to its relative inertness and the ability to form well-ordered self-assembled monolayers (SAMs). digitellinc.com Molecules containing sulfur atoms, such as thiols and disulfides, are known to form strong bonds with gold surfaces, leading to highly ordered SAMs. mdpi.comresearchgate.net

While specific studies on the assembly of this compound on Au(111) are not available, the general principles can be inferred. The molecule possesses several functional groups that could interact with the gold surface and with each other. The sulfur atom of the sulfonamide group, the aromatic phenyl ring, and the methyl group could all play a role in the adsorption and self-assembly process. The intermolecular interactions, such as hydrogen bonding between the sulfonamide groups and van der Waals interactions between the phenyl rings, would also be crucial in determining the final two-dimensional structure of the monolayer. nih.gov The study of such assemblies provides insights into fundamental aspects of molecular recognition and can be a route to the fabrication of functional surfaces for applications in sensing, catalysis, and electronics. digitellinc.comresearchgate.net

Role in Molecular Design and Functional Scaffold Development

The inherent properties of the (4-Methylphenyl)methanesulfonamide core, including its synthetic accessibility and the specific orientation of its functional groups, have established it as a versatile platform for constructing a variety of organic molecules and intricate molecular hybrids.

Utility as a Scaffold in Complex Organic Synthesis

This compound serves as a fundamental building block in the synthesis of more elaborate molecules. Its sulfonamide linkage provides a stable connection point, while the aromatic ring and the methyl group offer sites for further functionalization. This allows for the systematic construction of libraries of related compounds for screening and optimization in drug discovery and materials science.

The versatility of this scaffold is demonstrated in its use in the synthesis of a variety of biologically active compounds. For instance, it has been incorporated into the structure of galiellalactone (B1674401) analogues, which have been investigated as potential inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. mdpi.com Furthermore, derivatives of this compound have been explored as potential anti-tuberculosis agents. researchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences where the this compound unit is introduced early on and subsequently elaborated.

Design and Synthesis of Hybrid Molecular Architectures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with improved affinity, selectivity, or a dual mode of action. nih.govrsc.org The this compound scaffold is well-suited for this approach. Its structure allows for the strategic attachment of other molecular fragments to generate novel hybrid compounds.

An example of this is the design of selective COX-2 inhibitors, where the this compound moiety can be linked to other heterocyclic systems, such as imidazo[1,2-a]pyridine, to create potent and selective anti-inflammatory agents. nih.gov In these hybrid structures, the sulfonamide group often plays a crucial role in binding to the target enzyme, while the appended moieties can modulate properties such as solubility, cell permeability, and interactions with other parts of the binding site. The synthesis of such hybrids typically involves the initial preparation of the this compound core followed by its coupling with other pre-functionalized molecular building blocks.

Studies on Molecular Interactions with Biological Targets (Mechanistic Focus)

The biological effects of molecules derived from the this compound scaffold are a direct consequence of their interactions with specific biological macromolecules. Understanding these interactions at a molecular level is crucial for rational drug design and the development of new therapeutic agents.

Interaction with Enzymes and Proteins, and Potential Inhibition Mechanisms

The sulfonamide group is a well-established pharmacophore known to interact with the active sites of various enzymes, often through coordination with a metal ion or by forming hydrogen bonds with key amino acid residues. mdpi.com Derivatives of this compound have been shown to inhibit a range of enzymes with therapeutic relevance.

For example, a series of tosylated acyl hydrazone derivatives incorporating the p-tolylsulfonyloxy group (a close structural relative) were synthesized and evaluated as inhibitors of monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. nih.gov Some of these compounds exhibited potent and selective inhibition of MAO-A or MAO-B, with molecular docking studies suggesting that the sulfonamide moiety plays a key role in binding to the enzyme's active site. nih.gov Similarly, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have demonstrated inhibitory activity against lipoxygenase and cholinesterases. nih.gov

In the context of inflammation, derivatives of this compound have been designed as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Molecular modeling studies of these inhibitors have shown that the sulfonyl group can insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues and contributing to the compound's inhibitory potency and selectivity. nih.gov

| Derivative Class | Target Enzyme(s) | Observed Activity | Key Mechanistic Insight |

| Tosylated Acyl Hydrazones | Monoamine Oxidases (MAO-A, MAO-B) | Potent and selective inhibition. nih.gov | The sulfonamide group is crucial for binding to the active site. nih.gov |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives | Lipoxygenase, Acetylcholinesterase, Butyrylcholinesterase | Inhibitory activity observed. nih.gov | Structure-activity relationships indicate the importance of substituents on the phenyl ring. nih.gov |

| Imidazo[1,2-a]pyridine hybrids | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition. nih.gov | The sulfonyl group interacts with a secondary pocket in the COX-2 active site. nih.gov |

Receptor Binding Studies (e.g., Abscisic Acid (ABA) Receptor Ligands)

Beyond enzyme inhibition, derivatives of this compound have been investigated as ligands for specific receptors. A notable example is the development of mimics of the plant hormone abscisic acid (ABA). ABA plays a crucial role in plant development and stress responses, and its receptors are key targets for developing compounds that can modulate plant growth.

A complex molecule, N-((2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)methanesulfonamide), which incorporates the this compound moiety, has been identified as an ABA-mimicking ligand. nih.govpdbj.orgosaka-u.ac.jprcsb.org X-ray crystallography studies have revealed the detailed interactions of this compound within the binding pocket of the ABA receptor PYL2 in a complex with the protein phosphatase 2C HAB1. pdbj.orgosaka-u.ac.jprcsb.org These studies provide a precise map of the hydrogen bonds and hydrophobic interactions that govern the binding of the ligand to the receptor, offering a molecular basis for its agonist activity and a blueprint for the design of new plant growth regulators.

Modulation of Cellular Pathways at the Molecular Level

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. By inhibiting a key enzyme or binding to a specific receptor, these compounds can trigger a cascade of downstream events that alter cellular function.

For instance, the inhibition of enzymes like COX-2 by sulfonamide derivatives directly impacts the prostaglandin (B15479496) synthesis pathway, leading to a reduction in inflammation and pain. nih.gov The molecular mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory response.

Furthermore, sulfonamide-based diuretics are known to modulate inflammatory pathways by targeting ion transporters such as the Na-K-Cl cotransporter (NKCC). nih.gov Inhibition of NKCC can affect the intracellular ionic environment and, in turn, influence downstream signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which is a master regulator of inflammation and immune responses. nih.gov By altering the activity of such fundamental cellular pathways, derivatives of this compound can exert profound effects on cellular behavior and organismal physiology.

Q & A

Q. What are the common synthetic routes for preparing (4-Methylphenyl)methanesulfonamide derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via sulfonylation reactions. A standard route involves reacting aniline derivatives (e.g., 4-methylbenzylamine) with methanesulfonyl chloride (MsCl) under basic conditions. For example:

- Step 1 : Dissolve 4-methylbenzylamine in a solvent like tetrahydrofuran (THF) and add triethylamine (TEA) as a base.

- Step 2 : Slowly add methanesulfonyl chloride at 0–5°C to control exothermicity.

- Step 3 : Stir at room temperature for 2–4 hours, followed by aqueous workup and purification via recrystallization or chromatography .

Alternative routes may involve sulfurization of intermediates, as seen in the synthesis of (4-methylphenyl)methanesulfonyl chloride, which is then converted to sulfonamides via nucleophilic substitution .

Q. How are this compound derivatives characterized structurally?

- Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR identify sulfonamide protons (δ 3.0–3.5 ppm for CHSO) and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : Resolves intermolecular interactions, such as hydrogen bonding between sulfonamide groups and aromatic stacking (e.g., Hirshfeld surface analysis in ) .

Q. What are the typical chemical reactions of this compound in organic synthesis?

- Methodological Answer : Key reactions include:

- Sulfonylation : Acts as a sulfonylating agent for amines or alcohols.

- Protection of Functional Groups : The sulfonamide group protects amines during multi-step syntheses.

- Oxidation/Reduction : Sulfonamides are generally stable under mild redox conditions but may decompose under strong acidic/basic conditions .

Advanced Research Questions

Q. What experimental strategies are used to investigate the bioactivity of this compound derivatives against viral or enzyme targets?

- Methodological Answer : Researchers employ a combination of computational and biochemical assays:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., monkeypox virus DNA polymerase in ). Key residues (e.g., Lys725, Asp827) are analyzed for hydrogen bonding with sulfonamide groups.

- Enzyme Inhibition Assays : In vitro assays (e.g., COX-2 inhibition in ) measure IC values using fluorometric or colorimetric substrates.

- Molecular Dynamics (MD) Simulations : Validate docking results by simulating ligand-receptor stability over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar methanesulfonamide derivatives?

- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:

- Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance COX-2 selectivity).

- Standardized Assay Protocols : Use identical cell lines (e.g., oral squamous cell carcinoma in ) and control compounds (e.g., NS-398 for COX-2).

- Meta-Analysis : Cross-reference crystallographic data (e.g., ) with biochemical results to identify conformation-dependent activity .

Q. How does Hirshfeld surface analysis aid in understanding intermolecular interactions in this compound crystals?

- Methodological Answer : Hirshfeld surface analysis quantifies non-covalent interactions:

- Hydrogen Bonds : Sulfonamide O atoms form H-bonds with adjacent NH groups (d ≈ 2.2 Å).

- π-Stacking : Aromatic rings exhibit edge-to-face interactions (C...C contacts < 3.5 Å).

- Van der Waals Contributions : Represented by red/blue regions on the surface, guiding crystal engineering for improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.